molecular formula C11H12N2OS B2518741 5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol CAS No. 1038340-13-4

5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2518741
CAS RN: 1038340-13-4
M. Wt: 220.29
InChI Key: NIZKCYBQPQHNBA-UHFFFAOYSA-N
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Description

5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a thiol-containing compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. The compound exhibits a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Spectral and Biological Investigation

The compound 5-phenyl-1,3,4-oxadiazole-2-thiol has been synthesized and its structure confirmed through various spectral data including 1H-NMR, IR, UV-Vis, and mass spectral analysis. This compound exhibited antimicrobial activity against several bacteria and fungi, suggesting its potential in developing antimicrobial agents (R. ., Dharmendra Kumar, Prof Vikas Kumar, & Leeladhar ., 2017).

Antimicrobial Activity of Quaternary Ammonium Salts

In a study on novel quaternary ammonium salts (QAS) containing 5-phenyl-1,3,4-oxadiazole-2-thiol analogues, certain compounds demonstrated potent antimicrobial effects against common pathogens and displayed relatively low cytotoxicity against human cell lines. This indicates the potential application of these compounds in clinical or agricultural antimicrobial agents (Xianrui Xie et al., 2017).

Synthesis and Evaluation of Oxadiazole Derivatives

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and showed variable antimicrobial activity against selected microbial species, with certain compounds being notably potent. This suggests their potential for further biological screening and application trials (Samreen Gul et al., 2017).

Theoretical Infrared Spectrum Study

A detailed structural and vibrational study using DFT calculations on 5-phenyl-1,3,4-oxadiazole-2-thiol has provided insights into its IR spectrum, contributing to a deeper understanding of its molecular characteristics and potential interactions (E. Romano et al., 2012).

Green Synthesis of Oxadiazole Derivatives

An environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives was developed, showing significant antimicrobial and antioxidant activities. These compounds are also highlighted as potential candidates for treating various diseases, emphasizing the importance of green chemistry in drug development (Elahe Yarmohammadi et al., 2020).

properties

IUPAC Name

5-(1-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-9(8-6-4-3-5-7-8)10-12-13-11(15)14-10/h3-7,9H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZKCYBQPQHNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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